![molecular formula C13H12ClF4N3OS B2776607 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride CAS No. 2418669-60-8](/img/structure/B2776607.png)

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

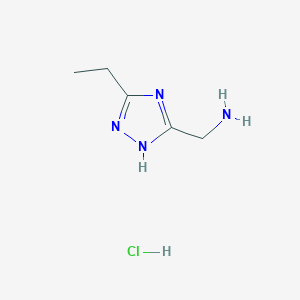

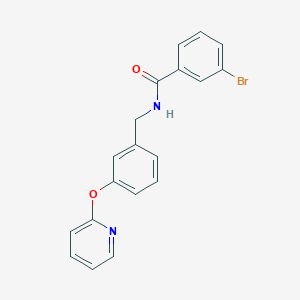

The compound contains several functional groups including an aminomethyl group (-NH2CH2-), a trifluoromethyl group (-CF3), and a thiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazole ring. The presence of fluorine atoms could significantly affect the compound’s electronic structure due to fluorine’s high electronegativity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aminomethyl and trifluoromethyl groups, as well as the thiazole ring. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity .Scientific Research Applications

Synthesis and Antipathogenic Activity

Research has shown that acylthioureas, including compounds with fluorine, bromide, or chlorine substituents, demonstrate significant antipathogenic activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of derivatives for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Anti-anoxic Activity

Another study focuses on the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides, highlighting their anti-anoxic activity in mice. This research is crucial for understanding the therapeutic potentials of such compounds in conditions associated with oxygen deprivation (Ohkubo et al., 1995).

NF-kappaB and AP-1 Gene Expression Inhibitors

Structural modifications of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide have shown significant inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. This research contributes to the development of compounds with potential therapeutic applications in diseases involving these transcription factors (Palanki et al., 2000).

Biological Activities of Hybrid Molecules

The synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties demonstrates their antimicrobial, antilipase, and antiurease activities. Such compounds are promising for the development of new drugs with broad-spectrum activity (Başoğlu et al., 2013).

Molluscicidal Properties

The creation of thiazolo[5,4-d]pyrimidines with significant molluscicidal properties against snails that are intermediate hosts for schistosomiasis highlights the potential for addressing parasitic diseases through chemical means (El-Bayouki et al., 1988).

Future Directions

properties

IUPAC Name |

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F4N3OS.ClH/c14-9-3-7(4-18)1-2-8(9)5-19-12(21)10-11(13(15,16)17)22-6-20-10;/h1-3,6H,4-5,18H2,(H,19,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWRQEQQAVBBCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)CNC(=O)C2=C(SC=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2776531.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2776537.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2776538.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide](/img/structure/B2776540.png)

![5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2776543.png)

![N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2776544.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2776547.png)